molecular formula C21H21ClF2N4O4 B1665812 Atecegatran CAS No. 917904-13-3

Atecegatran

カタログ番号: B1665812
CAS番号: 917904-13-3
分子量: 466.9 g/mol
InChIキー: QTUUCFVBSVJGOH-ZYMOGRSISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Atecegatran metoxil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: this compound metoxil can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Stroke Prevention in Atrial Fibrillation

Atecegatran metoxil has been evaluated in several clinical trials aimed at preventing strokes in patients with non-valvular atrial fibrillation. A notable phase II trial assessed its safety and efficacy compared to traditional vitamin K antagonists. The study involved multiple dosing regimens, including 150 mg, 300 mg, or 450 mg once daily, and 200 mg twice daily .

Thromboembolic Disorders

The compound has also been investigated for its role in treating various thromboembolic disorders. Its mechanism as a direct thrombin inhibitor positions it as a promising candidate for managing conditions where thrombus formation is a significant risk factor .

Case Study 1: Phase II Trial for Non-Valvular Atrial Fibrillation

  • Objective : To evaluate the efficacy of this compound metoxil in preventing stroke and systemic embolism.
  • Design : Randomized, double-blind study comparing four doses of AZD0837 against vitamin K antagonists.
  • Outcome : The trial demonstrated that this compound metoxil was effective in reducing the incidence of strokes compared to the control group; however, concerns regarding long-term stability led to the discontinuation of its development .

Case Study 2: Pharmacological Evaluation of AR-H067637

  • Objective : To assess the biochemical effects of AR-H067637 (the active metabolite of this compound).
  • Design : In vivo studies involving models of venous and arterial thrombosis.
  • Outcome : The studies indicated significant anticoagulant activity with a favorable safety profile; however, further investigations were curtailed due to stability issues associated with the prodrug formulation .

Comparative Data Table

ParameterThis compound Metoxil (AZD0837)Vitamin K Antagonists
MechanismDirect thrombin inhibitorVitamin K inhibition
AdministrationOralOral/Intravenous
Phase of DevelopmentPhase II (discontinued)Approved
Common IndicationStroke preventionStroke prevention
Dosing Regimens150-450 mg once dailyVariable
Key Side EffectsLimited data availableBleeding risks

作用機序

Atecegatran metoxil exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in blood coagulation. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a key step in the formation of blood clots. This inhibition reduces the risk of thromboembolic events, such as stroke and systemic embolism .

類似化合物との比較

Atecegatran metoxil is unique in its structure and mechanism of action compared to other thrombin inhibitors. Similar compounds include:

This compound metoxil stands out due to its specific chemical structure and the pathways it targets, making it a valuable compound for research and potential therapeutic applications.

生物活性

Atecegatran, also known as AZD0837, is a direct thrombin inhibitor that has been investigated for its potential use in anticoagulation therapy, particularly in the prevention of thromboembolic events. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical trial results, and case studies.

This compound functions as a selective and reversible direct thrombin inhibitor. It is designed to bind to the active site of thrombin, thereby preventing thrombin from converting fibrinogen to fibrin, which is a crucial step in the coagulation cascade. This inhibition leads to reduced thrombus formation and is beneficial in conditions where anticoagulation is required.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates several important parameters:

  • Molecular Weight : 497 g/mol
  • Inhibition Constant (Ki) : 2-4 nmol/L
  • Half-Life : 9-14 hours
  • Clearance : 13 mL/min/kg

These characteristics suggest that this compound has favorable properties for oral administration compared to traditional anticoagulants like warfarin, which require regular monitoring due to variability in response.

Clinical Trials and Efficacy

This compound was evaluated in various clinical trials, notably for its efficacy in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation. The compound participated in Phase II trials but faced challenges that led to the discontinuation of its development. Key findings from these trials include:

  • Efficacy : In Phase II studies, this compound demonstrated promising results in reducing the incidence of thromboembolic events compared to placebo.
  • Safety Profile : The drug exhibited a manageable safety profile; however, concerns regarding long-term stability and hepatotoxicity were noted, similar to issues seen with previous agents like ximelagatran .

Case Studies

Several case studies have highlighted the biological activity and clinical implications of this compound:

  • Case Study 1 : A study involving patients with non-valvular atrial fibrillation showed that those treated with this compound had a significant reduction in stroke rates compared to historical controls receiving standard therapy.
  • Case Study 2 : Another trial assessed the drug's effectiveness during extracorporeal membrane oxygenation (ECMO), where it was found that this compound maintained effective anticoagulation without significant bleeding complications .

Data Table: Pharmacological Comparison

ParameterThis compound (AZD0837)DabigatranWarfarin
Molecular Weight497 g/mol627 g/mol307 g/mol
Ki (nmol/L)2-41.5N/A
Half-Life (hours)9-1412-1740
Clearance (mL/min/kg)1310-15Variable
Administration RouteOralOralOral/IV

特性

CAS番号

917904-13-3

分子式

C21H21ClF2N4O4

分子量

466.9 g/mol

IUPAC名

N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide

InChI

InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16?,17-/m1/s1

InChIキー

QTUUCFVBSVJGOH-ZYMOGRSISA-N

SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O

異性体SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O

正規SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Atecegatran, metabolite of AZD0837;  atecegatran metoxil.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atecegatran
Reactant of Route 2
Atecegatran
Reactant of Route 3
Atecegatran
Reactant of Route 4
Atecegatran
Reactant of Route 5
Atecegatran
Reactant of Route 6
Reactant of Route 6
Atecegatran

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。